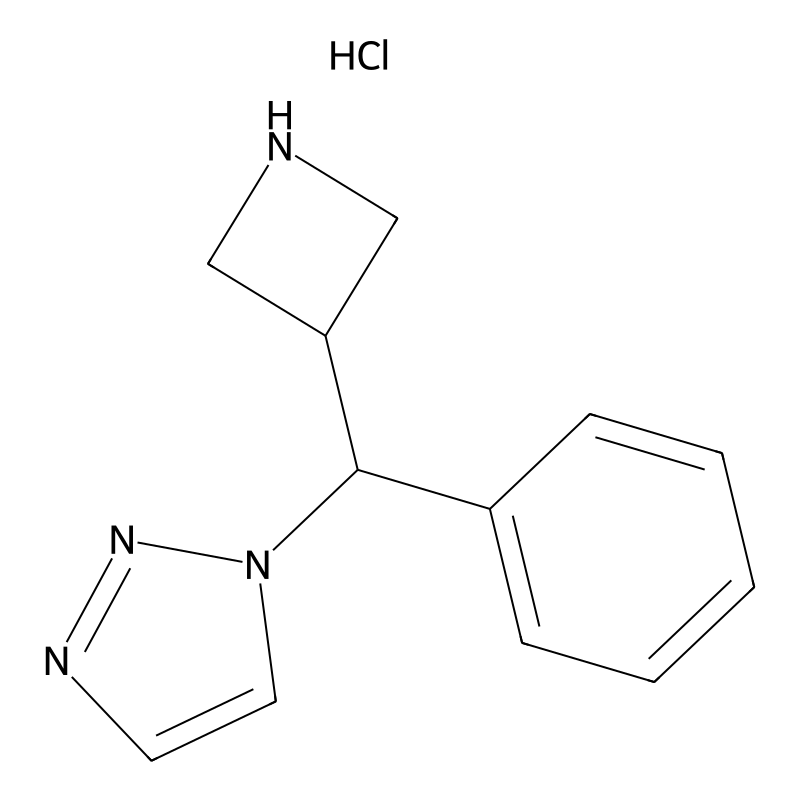

1-(azetidin-3-yl(phenyl)methyl)-1H-1,2,3-triazole hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Azetidine Derivatives

Field: Organic Chemistry: Azetidine derivatives have been synthesized for various purposes in the field of organic chemistry .

Application Summary: Azetidine derivatives are used in the synthesis of new heterocyclic amino acid derivatives . They are also used in the synthesis of nitrogen-containing heterocycles .

Methods of Application: The synthesis of azetidine derivatives often involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines under microwave irradiation .

Results or Outcomes: The synthesis of azetidine derivatives has been accomplished successfully using the methods mentioned above . These derivatives have been used in the preparation of new heterocyclic amino acid derivatives .

1-(Azetidin-3-yl(phenyl)methyl)-1H-1,2,3-triazole hydrochloride is a heterocyclic compound characterized by the presence of both azetidine and triazole rings. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features, which facilitate various biological interactions. The compound typically appears as a white crystalline solid and has the molecular formula with a molecular weight of approximately 236.72 g/mol .

The chemical reactivity of 1-(azetidin-3-yl(phenyl)methyl)-1H-1,2,3-triazole hydrochloride is primarily influenced by its azetidine and triazole moieties. Key reactions include:

- Nucleophilic Substitution: The azetidine ring can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.

- Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions, which are useful for synthesizing more complex structures.

- Coupling Reactions: The compound can be involved in coupling reactions with other organic molecules, expanding its utility in synthetic organic chemistry .

1-(Azetidin-3-yl(phenyl)methyl)-1H-1,2,3-triazole hydrochloride exhibits significant biological activities:

- Antimicrobial Properties: Research indicates that this compound has potential antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents .

- Antitumor Activity: Studies have shown that it can induce apoptosis in cancer cells by disrupting microtubule dynamics through binding to tubulin at the colchicine site, leading to cell cycle arrest .

- Anti-Tubercular Activity: Similar compounds have been evaluated for their efficacy against Mycobacterium tuberculosis, suggesting potential therapeutic applications .

The synthesis of 1-(azetidin-3-yl(phenyl)methyl)-1H-1,2,3-triazole hydrochloride involves several key steps:

- Formation of the Azetidine Ring: Starting materials such as azetidinones are reacted under basic conditions to form the azetidine structure.

- Triazole Formation: The triazole ring is synthesized through a cyclization reaction involving azides and terminal alkynes or via the Huisgen reaction.

- Hydrochloride Salt Formation: The final product is converted into its hydrochloride salt form for enhanced solubility and stability .

The compound finds applications across various fields:

- Medicinal Chemistry: Due to its biological activity, it serves as a lead compound for developing new drugs targeting bacterial infections and cancer.

- Chemical Research: It is used as a building block in synthesizing more complex heterocyclic compounds.

- Material Science: Its unique properties make it suitable for developing novel materials with specific functionalities .

Interaction studies have revealed that 1-(azetidin-3-yl(phenyl)methyl)-1H-1,2,3-triazole hydrochloride interacts with various biological targets:

- Tubulin Binding: The compound binds to the colchicine site on tubulin, inhibiting microtubule polymerization and affecting cell division processes.

- Enzyme Modulation: It may modulate the activity of certain enzymes involved in metabolic pathways, although specific targets require further investigation .

Several compounds share structural similarities with 1-(azetidin-3-yl(phenyl)methyl)-1H-1,2,3-triazole hydrochloride. Notable examples include:

| Compound Name | IUPAC Name | Key Features |

|---|---|---|

| Azetidine Derivatives | Azetidine-2-carboxylic acid | Contains azetidine ring; explored for biological activity |

| Triazole Derivatives | 1H-Triazole | Exhibits diverse biological properties; used in drug development |

| 4-Phenyltriazole | 4-Phenyl-1H-triazole hydrochloride | Known for antifungal activity; similar triazole structure |

Uniqueness

The uniqueness of 1-(azetidin-3-yl(phenyl)methyl)-1H-1,2,3-triazole hydrochloride lies in its dual functionality provided by the azetidine and triazole rings. This combination enhances its potential for diverse applications in medicinal chemistry and material science compared to other similar compounds that may only contain one of these structural motifs .